molecular formula C12H18N2O4 B11769548 Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Cat. No.: B11769548
M. Wt: 254.28 g/mol
InChI Key: QSGOIHMYEODQDF-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the family of pyrrole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-amino-1H-pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The resulting Boc-protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production with improved efficiency and sustainability compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Free amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is unique due to its combination of the Boc protecting group and the pyrrole ring, which provides a balance of stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility in various chemical transformations.

Biological Activity

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate (CAS: 547762-37-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and various research findings.

  • Molecular Formula: C12H18N2O4
  • Molecular Weight: 254.29 g/mol
  • IUPAC Name: this compound

The compound features a pyrrole ring, which is known for its role in various biological systems, making it a candidate for further investigation in drug development.

Synthesis

The synthesis of this compound typically involves the protection of the amino group using tert-butoxycarbonyl chloride, followed by the formation of the pyrrole structure through cyclization reactions. This synthetic pathway is crucial for ensuring the stability and reactivity of the compound during biological evaluations.

Cytotoxicity

In vitro studies on similar compounds have assessed cytotoxicity using cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). These studies typically measure cell viability after treatment with various concentrations of the compound. For instance, related compounds showed no significant cytotoxic effects at concentrations up to 100 μM in HT-22 cells, suggesting a favorable safety profile .

Case Studies and Research Findings

  • GSK-3β Inhibition : A study identified a series of pyrrole-based compounds that inhibited GSK-3β effectively. The binding mode and structural features crucial for interaction with GSK-3β were elucidated through crystallography, highlighting the potential of these compounds in treating neurodegenerative diseases .
  • Antibacterial Activity : Compounds similar to this compound have been evaluated for antibacterial properties against various strains, including those from the ESKAPE group. These studies indicate that pyrrole derivatives can serve as dual inhibitors of bacterial topoisomerases, showcasing their broad-spectrum antibacterial activity .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 (μM)Cell Line Tested
This compoundPotential GSK-3β inhibitorTBDTBD
Related Compound AGSK-3β Inhibition70 nMHT-22
Related Compound BCytotoxicity Assessment>100 μMHT-22
Related Compound CAntibacterial ActivityTBDESKAPE Strains

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-9(13-8)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16)

InChI Key

QSGOIHMYEODQDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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